molecular formula C10H15N3O2 B14038251 5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine

5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine

Katalognummer: B14038251
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: MWRAEVUPDFRNIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a pyrazole ring fused with a dioxaspiro nonane moiety, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Dioxaspiro[44]nonan-7-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,4-Dioxaspiro[4.4]nonan-7-ylmethanol
  • 1,4-Dioxaspiro[4.5]decane
  • 1,4-Dioxaspiro[4.6]undecane

Uniqueness

5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine stands out due to its unique combination of a spirocyclic structure with a pyrazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H15N3O2

Molekulargewicht

209.24 g/mol

IUPAC-Name

5-(1,4-dioxaspiro[4.4]nonan-8-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H15N3O2/c11-9-5-8(12-13-9)7-1-2-10(6-7)14-3-4-15-10/h5,7H,1-4,6H2,(H3,11,12,13)

InChI-Schlüssel

MWRAEVUPDFRNIP-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC1C3=CC(=NN3)N)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.